molecular formula C21H17N3O B14724401 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone CAS No. 5395-37-9

3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone

Cat. No.: B14724401
CAS No.: 5395-37-9
M. Wt: 327.4 g/mol
InChI Key: FEVISDADEKHDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride under alkaline conditions. This intramolecular cyclization of the cinnamamide derivative affords the desired quinazolinone . Another method involves the diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one using sodium nitrite and hydrochloric acid at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone exhibits unique structural features that contribute to its distinct biological activities. Its specific substitution pattern and functional groups enhance its pharmacological properties, making it a valuable compound for further research and development .

Properties

CAS No.

5395-37-9

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[4-(4-aminophenyl)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H17N3O/c1-14-23-20-5-3-2-4-19(20)21(25)24(14)18-12-8-16(9-13-18)15-6-10-17(22)11-7-15/h2-13H,22H2,1H3

InChI Key

FEVISDADEKHDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.